2-acetamido-3-(4-methoxyphenyl)-N-[1-(1-phenyl-5-tetrazolyl)-4-piperidinyl]propanamide
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Overview
Description
2-acetamido-3-(4-methoxyphenyl)-N-[1-(1-phenyl-5-tetrazolyl)-4-piperidinyl]propanamide is a phenylalanine derivative.
Scientific Research Applications
Antinociceptive Activity
Compounds similar to 2-acetamido-3-(4-methoxyphenyl)-N-[1-(1-phenyl-5-tetrazolyl)-4-piperidinyl]propanamide have been synthesized and studied for their antinociceptive activities. For instance, a study by Doğruer et al. (2000) synthesized derivatives and found that some showed significant antinociceptive effects, even more potent than aspirin (Doğruer, Şahin, Ünlü, & Ito, 2000).
Antitumor Activity
Jingchao Xin et al. (2018) conducted a study on 1-phenyl-4-substituted phthalazine derivatives, exhibiting notable antitumor activities, which could be relevant to similar compounds like 2-acetamido-3-(4-methoxyphenyl)-N-[1-(1-phenyl-5-tetrazolyl)-4-piperidinyl]propanamide (Xin, Meng, Liu, & Zhang, 2018).
Antineuropathic Pain Drug
In the context of antineuropathic pain drugs, a study by Anuradha et al. (2020) on a similar compound, (2R)-2-acetamido-N-benzyl-3-methoxy propanamide, revealed its potential as an antineuropathic pain drug through molecular docking studies (Anuradha, Saji, Varghese, Muthu, & Prasana, 2020).
Alzheimer’s Disease Treatment
A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized and evaluated as drug candidates for Alzheimer’s disease by Rehman et al. (2018), indicating the potential relevance of similar compounds in treating neurodegenerative diseases (Rehman et al., 2018).
properties
Product Name |
2-acetamido-3-(4-methoxyphenyl)-N-[1-(1-phenyl-5-tetrazolyl)-4-piperidinyl]propanamide |
---|---|
Molecular Formula |
C24H29N7O3 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-acetamido-3-(4-methoxyphenyl)-N-[1-(1-phenyltetrazol-5-yl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C24H29N7O3/c1-17(32)25-22(16-18-8-10-21(34-2)11-9-18)23(33)26-19-12-14-30(15-13-19)24-27-28-29-31(24)20-6-4-3-5-7-20/h3-11,19,22H,12-16H2,1-2H3,(H,25,32)(H,26,33) |
InChI Key |
HQJYBEJZCHGQLI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC2CCN(CC2)C3=NN=NN3C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC2CCN(CC2)C3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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